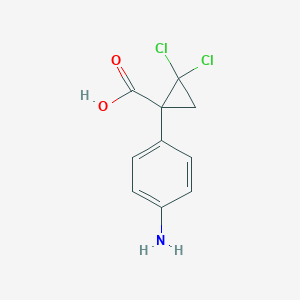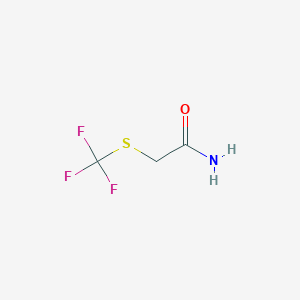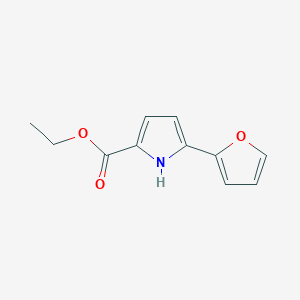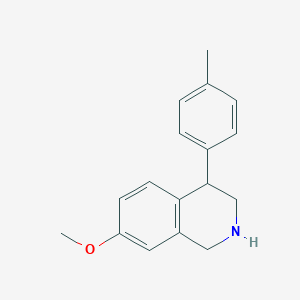
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline (7-MMPT) is a small organic molecule belonging to the class of isoquinolines, a family of heterocyclic compounds that contain a six-membered ring with two nitrogen atoms. 7-MMPT is a synthetic compound that is structurally related to the alkaloid morphine, and has been studied for its potential therapeutic applications. 7-MMPT has been found to possess analgesic and anti-inflammatory properties, and has been shown to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of the neurotransmitter acetylcholine.
Mecanismo De Acción
The mechanism of action of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to act as an agonist of the mu-opioid receptor, which is involved in the regulation of pain perception and reward. 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline is also thought to act as an inhibitor of AChE, which is involved in the regulation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has been shown to possess analgesic and anti-inflammatory properties, as well as AChE inhibitory activity. It has also been found to possess neuroprotective effects, and to modulate the release of neurotransmitters such as dopamine and serotonin. In addition, 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has been found to possess anticonvulsant and anxiolytic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline is relatively straightforward and can be achieved in good yields. This makes it an attractive compound for laboratory experiments. However, 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has a relatively short half-life, and is rapidly metabolized in the body, which can limit its usefulness in certain applications.
Direcciones Futuras
Future research into the therapeutic potential of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline should focus on further elucidating its mechanism of action, as well as exploring its potential as a drug for the treatment of various diseases and conditions. Additionally, further research should be conducted to investigate the pharmacokinetics and pharmacodynamics of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, and to assess its safety and efficacy in clinical trials. Finally, further research should be conducted to explore the potential of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline as an adjuvant to existing therapies, as well as to identify new therapeutic targets for this compound.
Métodos De Síntesis
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized from commercially available starting materials such as 4-methylphenol and anhydrous ammonia, which are reacted in aqueous solution in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and yields 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline in good yields. The synthesis of 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has also been reported using a one-pot reaction, which involves the reaction of benzyl alcohol, anhydrous ammonia, and an acid catalyst.
Aplicaciones Científicas De Investigación
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively in scientific research, primarily due to its potential therapeutic applications. It has been investigated as an analgesic and anti-inflammatory agent, and has been shown to possess AChE inhibitory activity. 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential to protect neurons from oxidative stress, as well as its ability to modulate the release of neurotransmitters such as dopamine and serotonin.
Propiedades
IUPAC Name |
7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-3-5-13(6-4-12)17-11-18-10-14-9-15(19-2)7-8-16(14)17/h3-9,17-18H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOKIRIBMZRQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

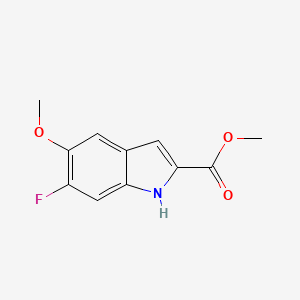
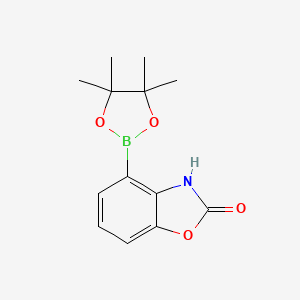
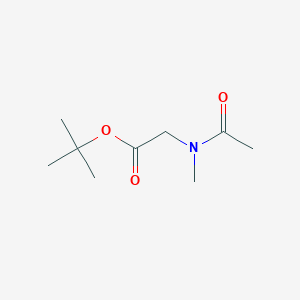
![3-{4-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B6603936.png)
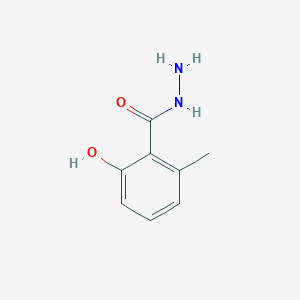
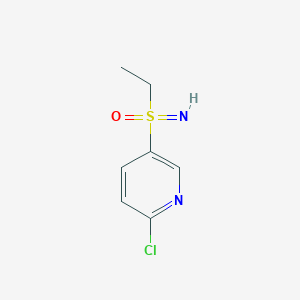
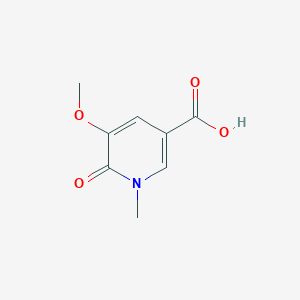
![[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6603947.png)
![2,2-difluoro-12-methyl-1lambda5,3-diaza-2-borapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-1(20),4(9),10,12,14-pentaen-1-ylium-2-uide](/img/structure/B6603952.png)
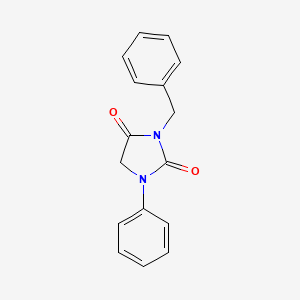
![tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B6603965.png)
